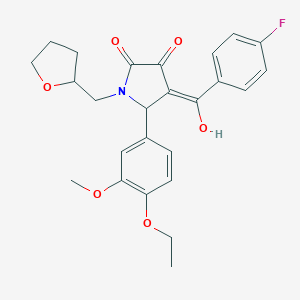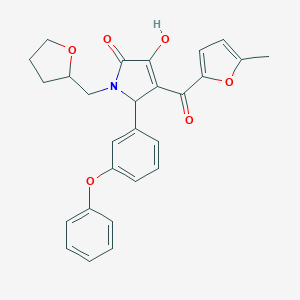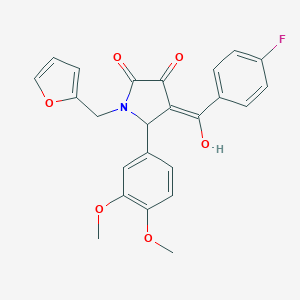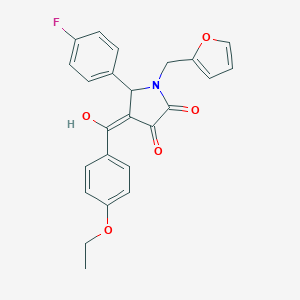![molecular formula C21H24N2O2S B384478 N-[4-(phenoxymethyl)-2-thiazolyl]-1-adamantanecarboxamide](/img/structure/B384478.png)
N-[4-(phenoxymethyl)-2-thiazolyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(phenoxymethyl)-2-thiazolyl]-1-adamantanecarboxamide is an aromatic ether.
Scientific Research Applications
Serotonin Receptor Antagonism and Anti-Platelet Effects : A study by Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides, finding one compound with high affinity and selectivity for 5-HT2 receptors. This compound demonstrated potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
Anti-Influenza Virus Activity : Göktaş et al. (2012) reported on the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety. These compounds displayed significant antiviral activity against influenza A and B viruses (Göktaş et al., 2012).
Noncovalent Interaction Studies in Crystal Structures : El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives and analyzed their crystal structures. The study provided insights into the nature of noncovalent interactions in these compounds (El-Emam et al., 2020).
Apoptotic and Antiproliferative Activities in Cancer Research : Dawson et al. (2007) investigated the apoptotic and antiproliferative activities of adamantyl-substituted compounds on various cancer cell lines. The study highlights the potential of these compounds in cancer therapy (Dawson et al., 2007).
Antimicrobial and Anti-Inflammatory Activities : Kadi et al. (2007) synthesized adamantane derivatives and tested them for antimicrobial and anti-inflammatory activities. Several derivatives showed significant activities against Gram-positive bacteria and marked antifungal activity (Kadi et al., 2007).
Potential as Antitubercular Agents : Ukrainets et al. (2002) studied the synthesis and antitubercular activity of 4-(adamant-1-yl)thiazolyl-2-amides. These compounds show promise as potential antitubercular agents (Ukrainets et al., 2002).
Polymer Science Applications : Liaw et al. (2001) focused on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. These polymers have potential applications in various industries due to their physical properties (Liaw et al., 2001).
properties
Molecular Formula |
C21H24N2O2S |
|---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O2S/c24-19(21-9-14-6-15(10-21)8-16(7-14)11-21)23-20-22-17(13-26-20)12-25-18-4-2-1-3-5-18/h1-5,13-16H,6-12H2,(H,22,23,24) |
InChI Key |
QRAASQPZCBBCKR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)COC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)COC5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384396.png)

![2-[(2-bromobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384399.png)

![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B384404.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-fluorophenoxy)propanamide](/img/structure/B384409.png)
![5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384410.png)
![4-(4-chlorobenzoyl)-5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384412.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384414.png)
![5-(3-bromophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384415.png)
![4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384416.png)
